molecular formula C8H7FN2 B1374641 7-Fluoro-3-methyl-1H-indazole CAS No. 1017682-73-3

7-Fluoro-3-methyl-1H-indazole

Cat. No.: B1374641
CAS No.: 1017682-73-3
M. Wt: 150.15 g/mol
InChI Key: BRXXONKVHMOYRI-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 7th position and a methyl group at the 3rd position makes this compound unique. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 7-Fluoro-3-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzaldehyde with hydrazine hydrate followed by cyclization can yield the desired indazole derivative . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to enhance the efficiency and selectivity of the synthesis . Industrial production methods often utilize these catalytic processes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Fluoro-3-methyl-1H-indazole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted indazole derivatives.

Comparison with Similar Compounds

7-Fluoro-3-methyl-1H-indazole can be compared with other indazole derivatives, such as:

    1H-Indazole: Lacks the fluorine and methyl substituents, resulting in different biological activities and properties.

    3-Methyl-1H-indazole: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.

    7-Fluoro-1H-indazole:

The uniqueness of this compound lies in the combined presence of both the fluorine and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXXONKVHMOYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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